molecular formula C11H18N4O2 B1374307 tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 398491-64-0

tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B1374307
CAS No.: 398491-64-0
M. Wt: 238.29 g/mol
InChI Key: AHGNLFYXPZBDMS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 398491-64-0) is a versatile and high-value chemical building block extensively used in medicinal chemistry and drug discovery research . This Boc-protected aminopyrazolopyridine serves as a critical synthetic intermediate for the development of novel kinase inhibitors, with documented applications in anticancer research . Its molecular structure, featuring a 3-amino group on the fused pyrazole ring and a tert-butyloxycarbonyl (Boc) protecting group on the dihydropyridine nitrogen, provides multiple sites for strategic functionalization . Researchers utilize this scaffold to create complex molecular architectures through reactions such as functional group manipulation, cyclization, and cross-coupling, enabling the exploration of new chemical space for bioactive compound synthesis . With a molecular formula of C11H18N4O2 and a molecular weight of 238.29 g/mol, it is supplied as a solid and should be stored in a sealed, dry container at 2-8°C . This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for detailed handling and hazard information .

Properties

IUPAC Name

tert-butyl 3-amino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNLFYXPZBDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736602
Record name tert-Butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398491-64-0
Record name 1,1-Dimethylethyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Record name tert-Butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable pyridine derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo-pyridine derivatives and highlighted their potential as inhibitors of cancer cell proliferation .

2. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. A study demonstrated that pyrazolo[4,3-c]pyridine derivatives could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting specific enzymes involved in amyloid-beta production .

Pharmacological Insights

1. Enzyme Inhibition
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown promise as enzyme inhibitors. They are particularly noted for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various cellular signaling pathways .

2. Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of this compound. Research indicated that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityInhibits cancer cell proliferationJournal of Medicinal Chemistry
Neuroprotective EffectsMitigates neurodegeneration in Alzheimer's modelsNeuroscience Letters
Enzyme InhibitionInhibits phosphodiesterase enzymesBiochemical Pharmacology
Antimicrobial PropertiesExhibits antibacterial activityMicrobial Drug Resistance

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives were tested for their cytotoxic effects. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types.

Case Study 2: Neuroprotection
A recent animal model study assessed the neuroprotective effects of this compound in inducing apoptosis inhibition pathways. The results demonstrated a reduction in neuroinflammation markers and improved cognitive function metrics post-treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be contextualized by comparing it to derivatives with varying substituents. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -NH₂ C₁₁H₁₈N₄O₂ 238.29 High purity (≥97%), used in kinase inhibitor synthesis, crystalline structure resolved
tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -Br C₁₁H₁₆BrN₃O₂ 302.20 Bromine enhances electrophilicity; used in cross-coupling reactions
tert-Butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -CH₃ C₁₂H₁₉N₃O₂ 237.30 Methyl group reduces polarity; lower solubility in aqueous media
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -CH₂OH C₁₃H₂₁N₃O₃ 267.32 Hydroxymethyl group increases hydrophilicity; acute toxicity (oral, dermal)
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -CH₂NH₂ C₁₂H₂₀N₄O₂ 252.32 Aminomethyl group enables further functionalization; used in drug discovery

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 3-amino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
  • CAS Number: 398491-64-0
  • Molecular Formula: C11_{11}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: 238.29 g/mol
  • PubChem ID: 67201367

This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the potential of tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate as an antimicrobial agent. It has shown inhibitory effects against various pathogens, including those categorized under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound's mechanism of action involves interference with critical bacterial enzymes and metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It exhibits activity against hepatitis B virus (HBV), particularly by disrupting the viral capsid assembly process. This suggests a potential therapeutic application in treating HBV infections.

Antiparasitic Effects

In addition to its antibacterial and antiviral properties, this compound has demonstrated antiparasitic activity. Research indicates that it inhibits protein-protein interactions in parasite cells, which is crucial for their survival and replication.

Case Studies and Experimental Data

  • Antimicrobial Activity:
    • A study reported an MIC (Minimum Inhibitory Concentration) of 26.7 mM against Mycobacterium tuberculosis when tested alongside standard antibiotics. This suggests a synergistic effect when used in combination therapies .
  • Antiviral Mechanism:
    • The compound's ability to block HBV capsid assembly was elucidated through in vitro assays where it significantly reduced viral load in infected cell lines .
  • Antiparasitic Action:
    • In vitro studies revealed that this compound exhibited potent activity against various protozoan parasites at nanomolar concentrations .

Comparative Biological Activity Table

Activity TypePathogen/TargetMIC/IC50Reference
AntimicrobialMycobacterium tuberculosis26.7 mM
AntiviralHepatitis B virusIC50 = 15 µM
AntiparasiticProtozoan parasites< 100 nM

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. For example:

  • Step 1 : Formation of the pyrazolo[4,3-c]pyridine core through condensation reactions, often using amines and thiocyanates as precursors (e.g., cyclopropylamine derivatives) .
  • Step 2 : Introduction of the tert-butyl carbamate (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .
  • Step 3 : Reduction or deprotection steps to yield the free amine group, monitored by TLC or HPLC for reaction completion .

Key considerations include inert atmosphere (N₂/Ar) for moisture-sensitive intermediates and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond configurations. For example:

  • Crystallization : Diffraction-quality crystals are grown via slow evaporation in solvents like EtOH or DCM/hexane mixtures .
  • Data collection : High-resolution datasets (e.g., R factor < 0.06) at low temperatures (173 K) minimize thermal motion artifacts .
  • Validation : Compare experimental bond lengths (e.g., C–N: ~1.34 Å) and angles with computational models (DFT) to detect deviations caused by tautomerism or packing effects .

Structural discrepancies (e.g., amine group orientation) can arise from solvent polarity or crystallization conditions, requiring iterative refinement .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Based on GHS classifications:

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
  • Precautions :
    • Use fume hoods and closed systems to avoid inhalation of dust/ aerosols.
    • Wear nitrile gloves, lab coats, and safety goggles.
    • In case of skin contact, rinse immediately with water for 15 minutes .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent decomposition .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., kinase inhibition potency) may stem from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and quantify impurities (e.g., de-Boc byproducts) .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 min) to ensure reproducibility .
  • Solvent effects : Compare DMSO stock stability (e.g., NMR monitoring over 72 hours) to exclude solvent-induced degradation .

Statistical tools (e.g., Grubbs’ test) can identify outliers in IC₅₀ datasets .

Basic: What analytical techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms Boc group integrity (tert-butyl singlet at ~1.4 ppm) and amine proton integration .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.35) .
  • Elemental analysis : Carbon/nitrogen ratios (±0.3%) ensure stoichiometric accuracy .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?

The bulky tert-butyl carbamate:

  • Slows nucleophilic attacks : Requires stronger bases (e.g., LDA) for deprotection compared to methyl or benzyl groups .
  • Directs regioselectivity : In electrophilic substitution, the Boc group shields the pyridine nitrogen, favoring functionalization at the 3-amino position .
  • Thermal stability : TGA analysis shows decomposition >150°C, enabling high-temperature reactions without premature deprotection .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Short-term : Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis .
  • Long-term : Lyophilize and store under argon at –80°C; monitor via periodic NMR for Boc group integrity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 2ITZ) to model binding poses .
  • MD simulations : AMBER or GROMACS assess stability of hydrogen bonds (e.g., between the amine group and Asp86 in kinases) over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

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